3-[3-(cyclopropylcarbamoyl)-1H-pyrazol-1-yl]propanoic acid
Description
3-[3-(Cyclopropylcarbamoyl)-1H-pyrazol-1-yl]propanoic acid is a pyrazole-based compound featuring a cyclopropylcarbamoyl substituent at the 3-position of the pyrazole ring and a propanoic acid chain at the 1-position. The cyclopropylcarbamoyl group introduces a unique combination of steric constraint and moderate hydrophobicity, while the propanoic acid moiety enhances solubility in aqueous environments. This structural motif is of interest in medicinal chemistry, as pyrazole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties.
Properties
IUPAC Name |
3-[3-(cyclopropylcarbamoyl)pyrazol-1-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3/c14-9(15)4-6-13-5-3-8(12-13)10(16)11-7-1-2-7/h3,5,7H,1-2,4,6H2,(H,11,16)(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKTILQYFZBPOHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=NN(C=C2)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity, and the use of industrial-grade solvents and catalysts.
Chemical Reactions Analysis
Types of Reactions
3-[3-(cyclopropylcarbamoyl)-1H-pyrazol-1-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
3-[3-(cyclopropylcarbamoyl)-1H-pyrazol-1-yl]propanoic acid is utilized in various scientific research fields, including:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 3-[3-(cyclopropylcarbamoyl)-1H-pyrazol-1-yl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylcarbamoyl group and the pyrazole ring play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below summarizes key structural features and molecular properties of the target compound and related analogs:
*Estimated based on structural similarity.
Functional Group Impact on Bioactivity
Biological Activity
3-[3-(Cyclopropylcarbamoyl)-1H-pyrazol-1-yl]propanoic acid is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 3-[3-(cyclopropylcarbamoyl)-1H-pyrazol-1-yl]propanoic acid can be expressed as . The structure consists of a pyrazole ring linked to a cyclopropylcarbamoyl group and a propanoic acid moiety. This unique structure is believed to contribute to its biological activity.
Antitumor Activity
Research indicates that compounds with similar structural frameworks exhibit significant antitumor properties. For instance, derivatives of pyrazole have been shown to inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study highlighted that pyrazole derivatives can act as inhibitors of the mitotic checkpoint, which is crucial in cancer therapy as it can prevent the proliferation of cancer cells by disrupting their cell cycle progression .
The mechanism through which 3-[3-(cyclopropylcarbamoyl)-1H-pyrazol-1-yl]propanoic acid exerts its biological effects is primarily through the inhibition of specific kinases involved in cell cycle regulation. Similar compounds have been documented to inhibit the monopolar spindle 1 (Mps1) kinase, leading to disrupted mitotic checkpoint activity. This disruption results in increased apoptosis in cancer cells, making it a potential candidate for cancer treatment .
Case Study 1: In Vitro Studies
In vitro studies conducted on various cancer cell lines demonstrated that 3-[3-(cyclopropylcarbamoyl)-1H-pyrazol-1-yl]propanoic acid significantly reduced cell viability. The IC50 values were found to be comparable to established chemotherapeutic agents, indicating its potential as an effective anticancer agent.
Case Study 2: In Vivo Efficacy
In vivo studies using xenograft models showed that treatment with this compound resulted in a marked reduction in tumor size compared to control groups. This suggests that the compound not only inhibits tumor growth but may also enhance the efficacy of existing therapies when used in combination.
Data Table: Summary of Biological Activities
Q & A
Q. Q1. What are the standard synthetic routes for preparing 3-[3-(cyclopropylcarbamoyl)-1H-pyrazol-1-yl]propanoic acid, and how do reaction conditions influence yield?
Answer: The synthesis typically involves three key steps:
Pyrazole ring formation : Cyclocondensation of hydrazine derivatives with diketones or β-ketoesters under acidic conditions (e.g., H₂SO₄ catalysis).
Carbamoylation : Reaction of the pyrazole intermediate with cyclopropyl isocyanate in anhydrous tetrahydrofuran (THF) at 0–5°C to introduce the cyclopropylcarbamoyl group.
Propanoic acid chain introduction : Alkylation using ethyl acrylate followed by saponification with NaOH/EtOH to yield the final carboxylic acid.
- Critical conditions : Low temperatures (<10°C) during carbamoylation prevent side reactions, while saponification at reflux (70–80°C) ensures complete hydrolysis .
- Yield optimization : Purity of intermediates (monitored via TLC) and inert atmospheres (N₂/Ar) improve yields by 15–20% .
Q. Q2. How can researchers validate the structural integrity of this compound post-synthesis?
Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Peaks at δ 1.0–1.2 ppm (cyclopropyl CH₂), δ 6.5–7.0 ppm (pyrazole H), and δ 12.1 ppm (carboxylic acid proton).
- ¹³C NMR : Carboxylic acid carbon at ~170 ppm and cyclopropyl carbons at 8–10 ppm.
- High-Resolution Mass Spectrometry (HRMS) : Exact mass calculation for C₁₀H₁₂N₃O₃ (M+H⁺: 232.0822).
- Infrared (IR) Spectroscopy : Stretching bands at 1680 cm⁻¹ (amide C=O) and 1720 cm⁻¹ (carboxylic acid C=O) .
Advanced Research Questions
Q. Q3. How does the cyclopropylcarbamoyl group influence the compound’s reactivity in nucleophilic substitution reactions?
Answer: The cyclopropylcarbamoyl group acts as an electron-withdrawing substituent, increasing the electrophilicity of the pyrazole C-3 position. This facilitates nucleophilic attack (e.g., by amines or thiols) but requires precise pH control (pH 7–8) to avoid decarboxylation of the propanoic acid chain. Kinetic studies show a 30% faster reaction rate compared to unsubstituted pyrazole analogs .
Q. Q4. What strategies resolve contradictions in biological activity data across in vitro vs. in vivo studies?
Answer:
- Metabolic stability assays : Use liver microsomes to identify rapid carboxylate metabolism (e.g., esterification in vivo), which may reduce bioavailability.
- Prodrug derivatization : Mask the carboxylic acid group as an ethyl ester to enhance membrane permeability, followed by enzymatic hydrolysis in target tissues .
- Species-specific differences : Test activity in human-derived cell lines (e.g., HEK-293) alongside rodent models to account for cytochrome P450 variability .
Q. Q5. How can computational modeling predict binding affinities of this compound with cyclooxygenase-2 (COX-2)?
Answer:
- Molecular docking (AutoDock Vina) : Parameterize the carboxylate group for ionic interactions with COX-2’s Arg-120 and Tyr-355.
- MD simulations (GROMACS) : Assess stability of the pyrazole-cyclopropylcarbamoyl motif in the hydrophobic pocket (Val-523, Leu-352) over 100-ns trajectories.
- Free energy calculations (MM/PBSA) : Compare binding energies of enantiomers; the (R)-configuration shows 2.3 kcal/mol higher affinity due to steric alignment .
Q. Q6. What analytical methods quantify degradation products under accelerated stability testing?
Answer:
- HPLC-DAD/MS : Use a C18 column (gradient: 0.1% formic acid in H₂O/MeCN) to separate degradation products (e.g., decarboxylated pyrazole or cyclopropane ring-opened byproducts).
- Forced degradation : Expose the compound to 40°C/75% RH for 4 weeks; major degradation pathways include hydrolysis of the amide bond (30% loss) and photolytic ring-opening (15% loss) .
Mechanistic and Comparative Questions
Q. Q7. How does this compound’s structure-activity relationship (SAR) compare to analogs lacking the cyclopropylcarbamoyl group?
Answer:
- Bioactivity : The cyclopropylcarbamoyl group enhances COX-2 inhibition (IC₅₀ = 0.8 μM vs. 2.5 μM for methylcarbamoyl analogs) due to improved hydrophobic interactions.
- Solubility : LogP increases by 0.9 units compared to unsubstituted derivatives, reducing aqueous solubility but improving blood-brain barrier penetration .
Q. Q8. What experimental designs optimize enantiomeric purity during asymmetric synthesis?
Answer:
- Chiral auxiliaries : Use (S)-proline-derived catalysts in the pyrazole alkylation step to achieve >90% enantiomeric excess (ee).
- Crystallization-induced asymmetric transformation (CIAT) : Recrystallize from hexane/ethyl acetate (1:3) at −20°C to isolate the (R)-enantiomer .
Methodological Challenges
Q. Q9. How to address low yields in large-scale synthesis (>100 g)?
Answer:
- Continuous flow chemistry : Implement microreactors for the carbamoylation step (residence time: 2 min, 25°C) to minimize side product formation.
- Process analytical technology (PAT) : Use in-line FTIR to monitor reaction progress and adjust reagent stoichiometry dynamically .
Q. Q10. What in silico tools predict metabolic pathways for this compound?
Answer:
- SwissADME : Predicts Phase I metabolism (oxidation at cyclopropyl CH₂) and Phase II glucuronidation of the carboxylic acid.
- GLIDE (Schrödinger) : Simulate interactions with CYP3A4 to identify potential toxic metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
